1-(2-Chloro-6-nitrophenyl)-1,4-diazepane
CAS No.:
Cat. No.: VC13443588
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O2 |
|---|---|
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 1-(2-chloro-6-nitrophenyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C11H14ClN3O2/c12-9-3-1-4-10(15(16)17)11(9)14-7-2-5-13-6-8-14/h1,3-4,13H,2,5-8H2 |
| Standard InChI Key | DGSFYWNASDEFDR-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
| Canonical SMILES | C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-chloro-6-nitrophenyl group. Key structural features include:
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Aromatic system: The phenyl ring bears electron-withdrawing substituents (–Cl at position 2 and –NO₂ at position 6), which influence electronic distribution and reactivity .
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Diazepane ring: The saturated heterocycle adopts a boat-like conformation, as observed in crystallographic studies of related compounds .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While direct spectral data for this compound is unavailable, analogous diazepanes exhibit:
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¹H-NMR: Resonances for diazepane protons (δ 2.7–3.8 ppm) and aromatic protons (δ 7.5–8.2 ppm) .
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IR: Stretching vibrations for nitro groups (~1520 cm⁻¹, ~1350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
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Mass spectrometry: Molecular ion peaks consistent with molecular weight and fragmentation patterns involving loss of NO₂ (46 Da) .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions:
Nucleophilic Substitution Pathway
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Starting material: 2-Chloro-6-nitroaniline or its derivatives.
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Ring formation: Reaction with 1,4-diazepane precursors (e.g., 1,4-diazepane dihydrochloride) under basic conditions.
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Workup: Purification via column chromatography or recrystallization from ethanol/water mixtures .
Condensation Approach
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Reactants: o-Phenylenediamine analogs and α,β-unsaturated ketones in the presence of acid catalysts (e.g., acetic acid) .
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Mechanism: Michael addition followed by cyclization, as demonstrated for pyrazolo-diazepines .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Acetic acid (3 mL per 0.002 mol) | |
| Solvent | Absolute ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction time | 3.5–6 hours | |
| Yield | 65–78% (estimated) | Analog |
Physicochemical Properties
Thermodynamic Parameters
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Density: ~1.18 g/cm³ (analogous to 1-(2-nitrophenyl)-1,4-diazepane) .
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Melting point: Estimated 120–140°C based on nitroaromatic analogs .
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Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF).
Stability Profile
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Thermal stability: Decomposes above 200°C with exothermic nitro group reactions .
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Photolytic sensitivity: Nitroaromatic moiety necessitates storage in amber containers.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient aromatic ring undergoes:
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Further nitration: At position 4 under strong nitrating conditions (HNO₃/H₂SO₄) .
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Sulfonation: Limited by steric hindrance from existing substituents .
Diazepane Ring Modifications
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Alkylation: At the secondary amine (N-4) using alkyl halides .
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Oxidation: Potential formation of N-oxide derivatives with H₂O₂ .
Table 3: Derivative Synthesis Examples
| Derivative | Method | Application |
|---|---|---|
| 4-Propyl substituted | Propyl bromide, K₂CO₃ | Chymase inhibition |
| N-Carbonyl analogs | Phosgene/thiophosgene | Soluble epoxide hydrolase inhibitors |
Industrial and Research Applications
Materials Science
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Energetic materials: Nitroaromatic derivatives show potential as high-energy density materials .
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Coordination chemistry: Complexation with transition metals (Cu, V) for catalytic applications .
Synthetic Intermediates
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Heterocyclic synthesis: Building block for pyrazolo[3,4-b] diazepines .
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Peptidomimetics: Conformational restraint in bioactive molecule design .
Future Research Directions
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Crystallographic studies: Determination of exact molecular conformation and intermolecular interactions.
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ADMET profiling: Systematic evaluation of absorption, distribution, and toxicity.
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Structure-activity relationships: Optimization of substituents for target selectivity.
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Scale-up protocols: Development of continuous flow synthesis for industrial production.
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